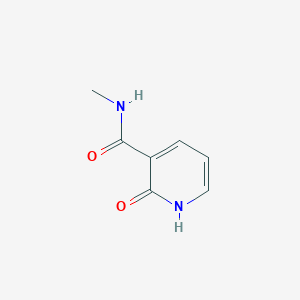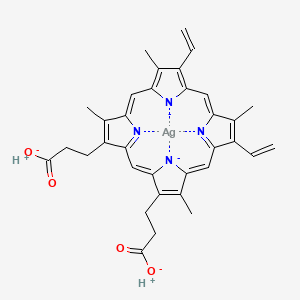
Ag(II)ProtoporphyrinIX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ag(II)ProtoporphyrinIX is a metalloporphyrin compound where a silver ion is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is a naturally occurring porphyrin that plays a crucial role in biological systems as a precursor to heme, which is essential for oxygen transport and storage in hemoglobin and myoglobin . The incorporation of silver into the protoporphyrin IX structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ag(II)ProtoporphyrinIX typically involves the reaction of protoporphyrin IX with a silver salt, such as silver nitrate, in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general procedure includes dissolving protoporphyrin IX in a solvent like dimethyl sulfoxide (DMSO) or methanol, followed by the addition of the silver salt. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ag(II)ProtoporphyrinIX undergoes various chemical reactions, including:
Oxidation and Reduction: The silver ion in this compound can participate in redox reactions, where it can be reduced to Ag(I) or oxidized to higher oxidation states.
Substitution Reactions: The ligand environment around the silver ion can be modified through substitution reactions, where ligands such as halides or phosphines replace the existing ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands like triphenylphosphine or chloride ions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state silver complexes, while reduction reactions typically produce Ag(I) complexes. Substitution reactions result in modified metalloporphyrin complexes with different ligand environments .
Aplicaciones Científicas De Investigación
Ag(II)ProtoporphyrinIX has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ag(II)ProtoporphyrinIX involves the interaction of the silver ion with biological targets. In antimicrobial applications, the silver ion disrupts bacterial cell membranes and interferes with essential cellular processes, leading to cell death . In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon exposure to light, which induces cell damage and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Protoporphyrin IX: This compound is involved in chlorophyll biosynthesis and plays a vital role in photosynthesis.
Zinc Protoporphyrin IX: Similar to Ag(II)ProtoporphyrinIX, this compound is studied for its potential therapeutic applications, including its use as a photosensitizer in PDT.
Uniqueness
This compound is unique due to the presence of the silver ion, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C34H32AgN4O4-2 |
|---|---|
Peso molecular |
668.5 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;silver |
InChI |
InChI=1S/C34H34N4O4.Ag/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/p-2 |
Clave InChI |
YIPJZJNPEMVPMJ-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


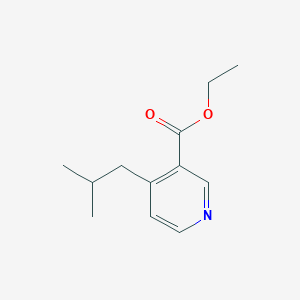
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)

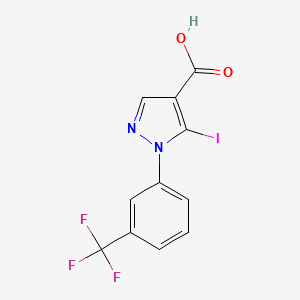

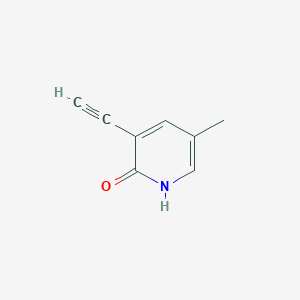
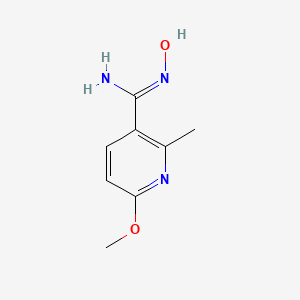
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)
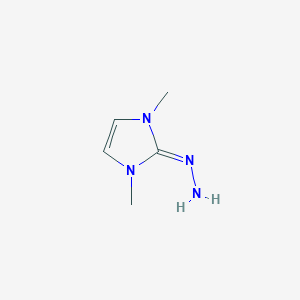
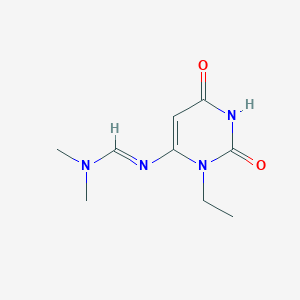
![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
